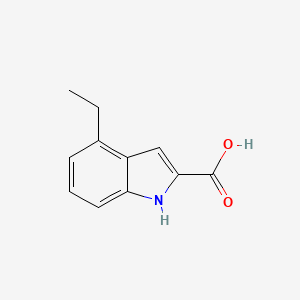

4-ethyl-1H-indole-2-carboxylic acid

Description

General Overview of Indole-2-Carboxylic Acid Derivatives in Medicinal Chemistry and Organic Synthesis

The indole (B1671886) nucleus is a cornerstone in the architecture of many natural products and synthetic molecules that exhibit significant biological activity. ijpsi.org Consequently, indole derivatives are a major focus of research in medicinal chemistry and organic synthesis. mdpi.com Among these, indole-2-carboxylic acid and its derivatives represent a particularly versatile class of compounds, serving as crucial building blocks for more complex molecules. ontosight.airesearchgate.net

In the realm of medicinal chemistry, indole-2-carboxylic acid derivatives have been investigated for a wide array of therapeutic applications. mdpi.comontosight.ai These compounds have shown potential as antifungal, antitumor, and anti-inflammatory agents. nih.goviucr.org The core structure of indole-2-carboxylic acid is recognized as a valuable scaffold for developing inhibitors of various enzymes and antagonists for receptors. For instance, derivatives have been designed as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov In such cases, the indole core and the C2 carboxyl group can chelate essential metal ions within the enzyme's active site. nih.gov Furthermore, extensive research has been conducted on indole-2-carboxylates as antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, which has implications for treating neurological disorders. nih.gov Other studies have identified indole-2-carboxylic acid derivatives as potent and selective antagonists for the CysLT1 receptor, which is involved in inflammatory pathways.

From the perspective of organic synthesis, indole-2-carboxylic acid and its esters are highly useful intermediates. orgsyn.org The presence of the carboxylic acid group at the 2-position allows for a variety of chemical transformations, including esterification, amidation, and conversion to acid chlorides. nih.goveurjchem.com These reactions open up pathways to a diverse range of more complex indole-containing molecules. eurjchem.com Synthetic routes to indole-2-carboxylic acid derivatives are well-established and include methods like the Fischer indole synthesis from ethyl pyruvate (B1213749) phenylhydrazone and the reductive cyclization of o-nitrophenylpyruvic acid derivatives. orgsyn.org Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions, have further expanded the ability to create a wide variety of substituted indole-2-carboxylates. rsc.org

Rationale for Research Focus on 4-Ethyl-1H-Indole-2-Carboxylic Acid as a Specific Indole Scaffold

The specific substitution pattern on the indole ring plays a critical role in determining the biological activity and pharmacological properties of indole derivatives. ontosight.ai The benzene (B151609) ring portion of the indole nucleus, encompassing positions 4, 5, 6, and 7, is a common site for modification to fine-tune the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies on various classes of indole derivatives have demonstrated that substituents at these positions can significantly influence potency and selectivity. ijpsi.orgacs.org

Research into 4-substituted indoles, in particular, has revealed the importance of this position for modulating biological activity. For example, studies on 4-substituted furo[3,2-b]indole derivatives have been conducted to explore their potential as anticancer agents. researchgate.net In other research, the introduction of substituents at the 4- and 6-positions of certain indole-2-carboxylic acid derivatives was found to be crucial for their activity as potent and selective antagonists of the NMDA receptor's glycine site. acs.org

The rationale for focusing research on This compound stems from a systematic approach to exploring the chemical space around the indole-2-carboxylic acid scaffold. The introduction of an ethyl group at the 4-position allows for an investigation into the effects of a small, lipophilic alkyl group on the molecule's properties. This modification can influence several key parameters, including:

Steric Interactions: The size and shape of the ethyl group can affect how the molecule fits into the binding pocket of a target protein or enzyme.

Electronic Effects: While alkyl groups are generally considered to be weakly electron-donating, this can still have a subtle influence on the electronic distribution within the indole ring system, potentially affecting binding interactions.

By synthesizing and evaluating this compound, researchers can gain valuable insights into the SAR of this class of compounds. This knowledge can then be used to guide the design of new derivatives with improved potency, selectivity, and drug-like properties for a variety of therapeutic targets. The systematic exploration of substituents at the 4-position, including the ethyl group, is therefore a logical and important step in the ongoing effort to develop novel indole-based therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-4-3-5-9-8(7)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUWOSPQNHGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(NC2=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248014-90-5 | |

| Record name | 4-ethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 4 Ethyl 1h Indole 2 Carboxylic Acid Scaffolds

Modifications at the Carboxyl Group (C-2)

The carboxylic acid group at the C-2 position of the indole (B1671886) ring is a primary site for chemical modification, allowing for the creation of diverse analogs such as esters, amides, and hydrazides. These modifications significantly impact the compound's physicochemical properties and biological activity.

Esterification and Transesterification Reactions

Esterification of indole-2-carboxylic acids is a common strategy to produce precursors for further synthesis or to directly modulate biological activity. The reaction is typically carried out by treating the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, 4-bromo-1H-indole-2-carboxylic acid can be converted to its ethyl ester by treatment with sulfuric acid in ethanol. Similarly, ethyl 1H-indole-2-carboxylate can be synthesized from 1H-indole-2-carboxylic acid using thionyl chloride and ethanol. nih.gov The use of NaOMe in methanol (B129727) can lead to transesterification. researchgate.net

Microwave-assisted synthesis in ionic liquids has also been employed for the efficient production of indole-2-carboxylic acid esters. scielo.br The resulting esters, such as ethyl 4-methyl-1H-indole-2-carboxylate, are often more lipophilic than the parent carboxylic acids. cymitquimica.com These ester derivatives serve as versatile intermediates for creating a wide range of functionalized indole compounds. nih.govrsc.org

| Starting Material | Reagents and Conditions | Product | Reference |

| 4-bromo-1H-indole-2-carboxylic acid | H₂SO₄, EtOH, 80°C, 2 h | Ethyl 4-bromo-1H-indole-2-carboxylate | |

| 1H-indole-2-carboxylic acid | SOCl₂, EtOH | Ethyl 1H-indole-2-carboxylate | nih.gov |

| 1H-indole-2-carboxylic acid | NaOMe, Methanol | Methyl 1H-indole-2-carboxylate | researchgate.net |

| 2-bromo benzaldehyde, isocyanoacetate | CuI, [bmim]OH, Microwave | Ethyl 1H-indole-2-carboxylate | scielo.br |

| 3,5-dichloroaniline | Japp–Klingemann condensation, Fischer indole synthesis | Ethyl-4,6-dichloro-1H-indole-2-carboxylate | nih.gov |

Amide Coupling and Carboxamide Analogues

Amide coupling is a widely used method to diversify the 4-ethyl-1H-indole-2-carboxylic acid scaffold. This reaction involves coupling the carboxylic acid with various amines using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or EDAC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole). nih.gov For example, 5-chloro-3-ethyl-1H-indole-2-carboxylic acid can be coupled with 4-nitrophenylethylamine using BOP and N,N-diisopropylethylamine. nih.gov

The resulting carboxamide analogues have been extensively studied, particularly as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govacs.org SAR studies have revealed that the amide functionality at the C-2 position is critical for the allosteric effects. acs.org The nature of the substituent on the amide nitrogen also plays a significant role in determining the potency and efficacy of these compounds. nih.gov For instance, N-substituted indole-2-carboxamides have been synthesized and evaluated for their antioxidant properties. tandfonline.com

| Indole Carboxylic Acid | Amine | Coupling Reagents | Product | Reference |

| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | 4-nitrophenylethylamine | BOP, DIPEA | 5-Chloro-N-[2-(4-nitrophenyl)ethyl]-3-ethyl-1H-indole-2-carboxamide | nih.gov |

| 4-bromo-1H-indole-2-carboxylic acid | 4-fluorobenzoic acid | EDAC/HOBt | 4-bromo-N-(4-fluorobenzoyl)-1H-indole-2-carboxamide | |

| 1H-indole-2-carboxylic acid | 4-chloroaniline | Thionyl chloride, Pyridine | N-(4-chlorophenyl)-1H-indole-2-carboxamide | tandfonline.com |

| 5-chloro-3-pentyl-1H-indole-2-carboxylic acid | 2-(4-piperidin-1-yl-phenyl)-ethylamine | BOP, DIPEA | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | nih.gov |

Hydrazide Formation from Carboxylates

Hydrazides of indole-2-carboxylic acids are valuable intermediates for the synthesis of various heterocyclic compounds. They are typically prepared by the hydrazinolysis of the corresponding esters. mdpi.com For example, ethyl indol-2-carboxylate can be converted to indol-2-carboxylic acid hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.com These hydrazides can then be reacted with aldehydes or ketones to form hydrazones, which can be further cyclized to create more complex molecules. researchgate.net

The reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to the formation of the debenzoylated hydrazide. thieme-connect.com This highlights the reactivity of the ester group towards hydrazine and the potential for simultaneous deprotection and hydrazide formation.

| Ester Precursor | Reagents | Product | Reference |

| Ethyl indol-2-carboxylate | Hydrazine hydrate | Indol-2-carboxylic acid hydrazide | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate | 1H-indole-2-carbohydrazide | researchgate.net |

| Ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate | Hydrazine hydrate | 3-amino-5-chloro-1H-indole-2-carbohydrazide | thieme-connect.com |

Substitution on the Indole Nitrogen (N-1)

Modification at the N-1 position of the indole ring offers another avenue for structural diversification. Alkylation of the indole nitrogen can be achieved using various alkylating agents in the presence of a base. mdpi.com For example, ethyl indol-2-carboxylate can be N-alkylated with allyl bromide or benzyl (B1604629) bromide using aqueous potassium hydroxide (B78521) in acetone. mdpi.com The resulting N-substituted esters can then be hydrolyzed to the corresponding carboxylic acids. mdpi.com

SAR studies on various biological targets have shown that substitution at the N-1 position can significantly influence activity. For some G protein-coupled receptors, substitution at the indole N-1 position has been found to be detrimental to agonist potency. agya.info In the context of Mcl-1 inhibitors, fragment-based design has led to the development of 1-substituted-indole-2-carboxylic acids with improved selectivity.

Substituent Effects at the C-3 Position of the Indole Core

The C-3 position of the indole ring is a key site for introducing substituents that can modulate the biological activity of this compound derivatives. Friedel-Crafts acylation is a common method to introduce acyl groups at this position, which can then be reduced to the corresponding alkyl groups. acs.org

SAR studies on CB1 receptor allosteric modulators have shown that a linear alkyl group at the C-3 position is important for activity, and its length has a profound influence on the allosteric modulation. acs.org For instance, smaller groups like hydrogen or methyl are preferred over an ethyl group for CB1 inhibitory effect. nih.gov In the development of CysLT1 selective antagonists, 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as a novel class of potent compounds. nih.gov

| Indole Derivative | Reaction | Reagents | Product | Reference |

| Ethyl 5-chloroindole-2-carboxylate | Friedel-Crafts Acylation | Acyl chlorides, AlCl₃ | 3-acyl-5-chloroindole-2-carboxylates | acs.org |

| Ethyl 3-acyl-5-chloroindole-2-carboxylate | Reduction | Triethylsilane, Trifluoroacetic acid | C3-alkylated 5-chloroindole-2-carboxylates | acs.org |

| Ethyl 1H-indole-2-carboxylates | Mannich reaction | Formaldehyde, Morpholine | Ethyl 3-(morpholinomethyl)-1H-indole-2-carboxylates | nih.gov |

Substituent Effects at the C-4, C-5, C-6, and C-7 Ring Positions

Substituents on the benzene (B151609) ring of the indole core (C-4, C-5, C-6, and C-7) play a crucial role in fine-tuning the pharmacological profile of this compound derivatives. The electronic and steric properties of these substituents can significantly impact binding affinity and selectivity for various targets.

For CB1 receptor modulators, it has been observed that an electron-withdrawing group at the C-5 position, such as a chloro or fluoro group, is beneficial for activity. nih.govacs.org In the context of IDO1/TDO dual inhibitors, extensive structural variations at the C-6 and C-7 positions have been explored, with 6-acetamido and 6-ethylamino substitutions showing increased inhibitory activity. sci-hub.se For GPR17 agonists, substitution at the C-5 or C-7 position was found to be detrimental, while the C-6 position could accommodate large lipophilic residues. agya.info Furthermore, studies on CysLT1 antagonists revealed that substitution at the C-4 position was the least favorable, whereas substitution at the C-7 position was the most favorable. researchgate.net

| Target | Favorable Substitutions | Unfavorable Substitutions | Reference |

| CB1 Receptor | C-5: Chloro, Fluoro | nih.govacs.org | |

| IDO1/TDO | C-6: Acetamido, Ethylamino | sci-hub.se | |

| GPR17 | C-6: Large lipophilic groups; C-4: Small groups | C-1, C-5, C-7 substitutions | agya.info |

| CysLT1 Receptor | C-7: Methoxy | C-4 substitutions | researchgate.net |

Systematic SAR Exploration for Enhanced Potency and Selectivity

The this compound scaffold serves as a valuable template for the development of potent and selective pharmacological modulators. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications to a lead compound influence its biological activity. For the indole-2-carboxylic acid core, systematic exploration of substituents on the indole ring and derivatization of the carboxylic acid moiety have been key strategies to optimize potency, selectivity, and pharmacokinetic properties for various biological targets, including G-protein coupled receptors and enzymes. acs.orgthegoodscentscompany.comnih.gov

Modifications of the Indole Ring

The indole nucleus offers several positions (N1, C3, C4, C5, C6, and C7) for chemical modification, each providing a vector to modulate the compound's interaction with its biological target.

The indole nitrogen (N1) is a common site for derivatization. Alkylation or arylation at this position can significantly impact a compound's properties. For instance, in a series of inhibitors for cytosolic phospholipase A2α, replacing the N-methyl group with a longer residue terminating in a carboxylic acid led to an increase in inhibitory potency. tandfonline.com Further extension with a 2-(4-carboxyphenoxy)ethyl residue at the N1 position resulted in a threefold increase in activity, highlighting the importance of this position for establishing additional interactions within the target's binding site. tandfonline.com In other series, derivatization of the indole nitrogen with substituents like 2,2,2-trifluoroethyl has been explored to enhance cellular potency. researchgate.net

The C3 position of the indole ring is another critical site for modification. In the context of allosteric modulators for the cannabinoid type 1 (CB1) receptor, the length of the alkyl chain at the C3 position significantly influences allosteric parameters. acs.org Studies on indole-2-carboxamides revealed that a C3 n-propyl group markedly enhanced allosteric modulation. acs.org For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, extending the C3 position with a carboxyl group that can reach into a hydrophobic cavity was suggested as a strategy to improve antiviral activity. mdpi.com

The following table summarizes the effect of C3 alkyl chain length on the allosteric modulation of the CB1 receptor for a series of indole-2-carboxamides.

| Compound | C3-Substituent | Allosteric Cooperativity (α) |

| Analog 1 | H | - |

| Analog 2 | Methyl | - |

| Analog 3 | Ethyl | - |

| Analog 4 | n-Propyl | 26.7 |

| Analog 5 | n-Butyl | - |

| Analog 6 | n-Pentyl | - |

| Data derived from studies on indole-2-carboxamide scaffolds. acs.org |

Substitutions on the benzene portion of the indole ring are pivotal for tuning electronic properties and establishing specific contacts with the target protein. For CB1 receptor modulators, an electron-withdrawing group, such as a chlorine atom, at the C5-position was found to be important for activity. acs.orgnih.gov In the development of anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups (e.g., methyl, ethyl, cyclopropyl) at the 5'-position of the indole core were favored for potency, whereas electron-withdrawing groups like halogens resulted in inactive compounds. acs.org For antagonists of the NMDA-glycine site, a 4,6-dichloro substitution pattern on the indole ring was shown to increase affinity compared to unsubstituted or 5-tert-butyl substituted derivatives. ttuhsc.edu This indicates that the optimal substitution pattern is highly dependent on the specific biological target.

The table below illustrates the impact of substituents at the 5'-position on the anti-Trypanosoma cruzi activity of indole-2-carboxamides.

| Compound | 5'-Substituent | pEC₅₀ |

| 1 | Methyl | > 5.4 |

| 3 | Cyclopropyl (B3062369) | > 5.4 |

| 5 | Ethyl | > 5.4 |

| 6 | Methoxy | > 5.4 |

| 8 | Chloro | < 4.2 |

| 9 | Bromo | < 4.2 |

| 10 | Trifluoromethyl | < 4.2 |

| Data adapted from a study on 1H-indole-2-carboxamides. acs.org |

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position is a key pharmacophoric feature, often involved in crucial hydrogen bonding or electrostatic interactions with the target. Its conversion to various amide derivatives is a widely used strategy to explore the SAR and improve drug-like properties.

Conversion of the C2-carboxylic acid to a carboxamide is a common and effective derivatization strategy. nih.govresearchgate.net The nature of the amine coupled to the carboxylic acid and the linker connecting it to other functionalities are critical for activity. For CB1 allosteric modulators, SAR studies revealed that the length of the linker between the amide bond and a terminal phenyl ring was crucial; linkers other than an ethylene (B1197577) group led to a complete loss of activity. nih.gov Furthermore, the amino substituent on the terminal phenyl ring significantly impacts both binding affinity and cooperativity. acs.org In some cases, reversing the amide bond or replacing the carboxamide with a non-classical isostere like a sulfonamide can lead to a complete loss of potency, underscoring the specific structural requirements of the target. acs.org

The following table demonstrates the importance of the linker and terminal group in a series of 5-chloro-3-ethyl-1H-indole-2-carboxamide CB1 modulators.

| Compound | Linker | Terminal Group | Activity |

| Analog A | -CH₂CH₂- | 4-Piperidinylphenyl | Active |

| Analog B | -CH₂- | 4-Piperidinylphenyl | Inactive |

| Analog C | -CH₂CH₂CH₂- | 4-Piperidinylphenyl | Inactive |

| Analog D | -CH₂CH₂- | 4-Dimethylaminophenyl | Active |

| Data synthesized from SAR studies on indole-2-carboxamides. acs.orgnih.govnih.gov |

In Vitro Biological Activity and Molecular Target Identification of 4 Ethyl 1h Indole 2 Carboxylic Acid Derivatives

Anti-HIV-1 Integrase Strand Transfer Inhibition

The human immunodeficiency virus-1 (HIV-1) integrase (IN) is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. acs.orgcolab.ws Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this enzyme's function. rsc.org However, the emergence of drug-resistant mutations necessitates the discovery of new inhibitor scaffolds. nih.gov Indole-2-carboxylic acid derivatives have been identified as a promising new class of INSTIs. rsc.orgnih.gov

Mechanisms of Integrase Inhibition

The primary mechanism by which indole-2-carboxylic acid derivatives inhibit HIV-1 integrase is through the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site. rsc.orgnih.gov This interaction is critical for blocking the strand transfer step of viral DNA integration into the host genome. acs.org Molecular docking studies have revealed that the indole (B1671886) core and the C2 carboxyl group of these compounds form a chelating triad (B1167595) with the Mg²⁺ cofactors. nih.gov This metal-chelating cluster is a key feature for potent inhibitory activity. nih.gov

Structure-Activity Relationships Governing Integrase Inhibitory Potency

Systematic structural modifications of the indole-2-carboxylic acid scaffold have elucidated key structure-activity relationships (SAR) for enhancing anti-HIV-1 integrase activity.

Substitutions at the C3 Position: Introducing a long-chain substituent at the C3 position of the indole core has been shown to significantly improve inhibitory activity. nih.gov For instance, the addition of a p-trifluorophenyl or an o-fluorophenyl group at this position can increase the activity by several folds. nih.gov This is attributed to improved interactions with a hydrophobic cavity near the active site of the integrase enzyme. nih.gov

Substitutions at the C6 Position: The introduction of a halogenated benzene (B151609) ring at the C6 position can also enhance inhibitory potency. nih.gov This modification allows for π–π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex. rsc.org

N-Alkylation of the Indole Ring: N-alkylation has been explored to modulate the lipophilicity of these compounds. acs.org For example, N-benzyl derivatives have demonstrated potent inhibition of the strand transfer reaction. unifi.it

The following table summarizes the inhibitory concentrations (IC₅₀) of selected indole-2-carboxylic acid derivatives against HIV-1 integrase.

| Compound | C3 Substituent | C6 Substituent | IC₅₀ (µM) nih.gov |

| Parent Compound | H | H | > 80 |

| 15 | p-trifluorophenyl | H | 15.1 |

| 18 | o-fluorophenyl | H | 12.3 |

| 20a | Long branch | H | 0.13 |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor (GPCR) that is a key therapeutic target for various central nervous system disorders. nih.govnih.gov Allosteric modulators offer a more nuanced approach to targeting CB1 compared to traditional orthosteric ligands, potentially avoiding undesirable side effects. nih.gov Indole-2-carboxamide derivatives, structurally related to 4-ethyl-1H-indole-2-carboxylic acid, have been identified as significant allosteric modulators of the CB1 receptor. semanticscholar.orgnih.gov

Characterization of Allosteric Binding and Cooperativity

Indole-2-carboxamide derivatives, such as the prototypical modulator Org27569, bind to an allosteric site on the CB1 receptor, which is distinct from the orthosteric site where endogenous cannabinoids bind. nih.govconsensus.app This binding can result in either positive or negative cooperativity with orthosteric ligands.

For example, these modulators have been shown to significantly increase the binding of the CB1 receptor agonist [³H]CP55,940, indicating positive cooperativity. consensus.appnih.gov Conversely, they cause a decrease in the binding of the CB1 receptor inverse agonist [³H]SR141716A, demonstrating negative cooperativity. nih.govnih.gov This differential effect highlights the probe-dependent nature of their allosteric modulation. psu.edu While they enhance agonist binding, these compounds can act as insurmountable antagonists of receptor function in functional assays. consensus.app

Influence of Substituents on CB1 Allosteric Function

The allosteric effects of indole-2-carboxamides on the CB1 receptor are highly dependent on their chemical structure.

C3-Alkyl Chain Length: The length of the alkyl chain at the C3 position is critical. An n-propyl group is often preferred for modulating orthosteric ligand binding, while an n-hexyl group can enhance the binding affinity of the modulator itself. acs.orgnih.gov

C5-Position Substituent: An electron-withdrawing group at the C5 position of the indole ring is a key requirement for allosteric modulation. acs.orgacs.org

Linker Length: The ethylene (B1197577) linker between the amide bond and the phenyl ring B is crucial; shortening or lengthening this linker can abolish the allosteric effects. acs.orgnih.gov

Phenyl Ring B Substituent: The substituent on the phenyl ring B significantly influences both the affinity for the allosteric site and the cooperativity with the orthosteric ligand. acs.orgnih.gov A dimethylamino group is often superior to the piperidinyl group found in the prototypical modulator Org27569. acs.org

The table below illustrates the impact of different substituents on the binding affinity (Kₑ) and binding cooperativity (α) of selected indole-2-carboxamide derivatives.

| Compound | C3-Alkyl Group | C5-Substituent | Phenyl Ring B Substituent | Kₑ (nM) acs.org | α acs.org |

| 1 (ORG27569) | Ethyl | Chloro | Piperidinyl | 927.4 | 6.9 |

| 12d | Propyl | Chloro | Dimethylamino | 259.3 | 24.5 |

| 12f | Hexyl | Chloro | Dimethylamino | 89.1 | 14.7 |

Anti-Trypanosoma cruzi Activity and Related Structure-Activity Profiles

Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. nih.govnih.gov Phenotypic screening has identified indole-containing compounds as active against the intracellular amastigote form of T. cruzi. nih.govacs.org

The primary mechanism of action for some of these indole derivatives is the inhibition of the trypanosomal sterol 14α-demethylase (CYP51), a crucial enzyme in the parasite's cell membrane biosynthesis. nih.gov The indole ring appears to be an essential structural feature for interaction with this enzyme. semanticscholar.org

Structure-activity relationship studies have revealed several key factors influencing the anti-trypanosomal activity of these compounds:

Substituents on the Indole Core: Small, aliphatic, electron-donating groups at the 5' position of the indole core, such as methyl, ethyl, and cyclopropyl (B3062369) groups, are favored for potency. acs.org In contrast, electron-withdrawing groups like halogens or trifluoromethyl groups result in inactive compounds. acs.org

Substituents on Attached Rings: In a 4-(2-pyridyl)morpholine subseries, adding a second substituent to the indole did not consistently improve potency, and in some cases, introduced cytotoxicity. nih.govacs.org

Sulfonamide Modifications: Adding a trifluoromethyl group to a sulfonamide moiety decreased potency but improved solubility and metabolic stability. nih.govacs.org

The table below shows the in vitro potency (pEC₅₀) of selected indole derivatives against T. cruzi.

| Compound | 5'-Indole Substituent | Other Modifications | pEC₅₀ acs.org |

| 1 | Methyl | 4-(2-pyridyl)morpholine | 6.2 |

| 3 | Cyclopropyl | 4-(2-pyridyl)morpholine | 6.1 |

| 5 | Ethyl | 4-(2-pyridyl)morpholine | 5.9 |

| 8 | Fluoro | 4-(2-pyridyl)morpholine | < 4.2 |

| 10 | Trifluoromethyl | 4-(2-pyridyl)morpholine | < 4.2 |

| 24 | H | 4-(2-pyridyl)morpholine, additional indole substituent | 6.5 |

| 37 | Cyclopropyl | Sulfonamide with ethyl | 6.9 |

While medicinal chemistry efforts have led to compounds with improved metabolic stability and solubility, achieving a balance between these properties and high potency has proven challenging. nih.gov

Fructose-1,6-Bisphosphatase (FBPase) Allosteric Inhibition

Derivatives of indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, making them potential therapeutic agents for type 2 diabetes. rcsb.org One such compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, also known as MDL-29951, was discovered to be an allosteric inhibitor that binds to the AMP regulatory site of the enzyme. nih.gov This discovery presented a new avenue for the design of FBPase inhibitors. nih.gov

Building on this, further research led to the design and synthesis of novel indole derivatives aimed at increasing binding affinity. doi.org By integrating pharmacophore groups from known inhibitors, a series of 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivatives were developed. doi.org Structure-activity relationship (SAR) studies revealed that substitutions at the 4- and 5-positions of the indole ring were crucial for activity. doi.org Notably, small hydrophobic alkyl groups at the 5-position were found to be favorable for binding affinity. doi.org The isobutyl-substituted derivative, compound 14c , emerged as the most potent FBPase inhibitor from this series, with an IC₅₀ value of 0.10 μM. doi.org This represented a significant, more than 50-fold, enhancement in inhibition compared to earlier compounds. doi.org X-ray crystallography has confirmed that these indole carboxylic acid compounds bind to the allosteric site of the FBPase enzyme. nih.gov

Table 1: FBPase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Structure/Description | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| MDL-29951 | 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | Allosteric inhibitor, binds at AMP site | nih.gov |

| Compound 14c | 5-isobutyl-3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid | 0.10 μM | doi.org |

| Compound 14b | 5-ethyl-3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid | More potent than chloro, bromo, or phenyl substituted analogs | doi.org |

Antioxidant Activity Investigations

The indole-2-carboxylic acid scaffold is a key feature in various compounds investigated for their antioxidant properties. fabad.org.treurjchem.com These investigations utilize multiple in vitro assays to determine the capacity of these derivatives to scavenge free radicals and chelate metals.

A dinuclear copper(II) complex of indole-2-carboxylic acid (ICA-Cu) demonstrated significant antioxidant activity. mdpi.com In an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) assay, it showed 94% inhibition of the radical at a concentration of 60 µM. mdpi.com It also exhibited scavenging activity against hydroxyl (OH) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, with 71% and 56% inhibition, respectively. mdpi.com

Other studies have focused on ester and amide derivatives. fabad.org.tr N-substituted indole-2-carboxamides and their ester counterparts show potent activity against superoxide (B77818) radicals. fabad.org.tr Certain N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives, in particular, displayed excellent Fe³⁺ reducing power, comparable to the standard antioxidant BHT. fabad.org.tr Further research on two series of indole-2-carboxylic acid derivatives confirmed their antioxidant potential, with specific N-substituted and indole-2-carboxamide compounds showing high activity. eurjchem.com

Arylidene-1H-indole-2-carbohydrazones have also been synthesized and evaluated. unife.it Their antioxidant capacity was found to be directly related to the number and position of hydroxyl groups on the arylidene portion of the molecule. unife.itunica.it Derivatives with two or three hydroxyl groups were the most effective antioxidants in the series when tested using DPPH, FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays. unife.itunica.it

Table 2: Antioxidant Profile of Indole-2-Carboxylic Acid Derivatives

| Derivative Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid copper complex (ICA-Cu) | ABTS | 94% inhibition at 60 µM | mdpi.com |

| Indole-2-carboxylic acid copper complex (ICA-Cu) | Hydroxyl Radical Scavenging | 71% inhibition | mdpi.com |

| Indole-2-carboxylic acid copper complex (ICA-Cu) | DPPH | 56% inhibition | mdpi.com |

| N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamides | Reducing Power (Fe³⁺) | Excellent reducing power, comparable to BHT | fabad.org.tr |

| Hydroxy-substituted arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Activity correlates with the number of hydroxyl groups | unife.itunica.it |

Other Notable In Vitro Biological Activities of Indole-2-Carboxylic Acid Analogues

Antifungal Activity

Analogues of indole-2-carboxylic acid have demonstrated notable antifungal properties against a range of fungal pathogens. One study reported that 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, exhibited promising antifungal activity against Candida albicans. nih.govresearchgate.net

In other research, (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were found to have good to excellent antifungal activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.004 to 0.06 mg/mL. nih.gov Among the fungi tested, Trichoderma viride was the most susceptible, while Aspergillus fumigatus was the most resistant. nih.gov

Furthermore, a series of novel chiral indole analogues showed significant activity against six different plant pathogenic fungi. scispace.com Hybrid molecules combining imidazole (B134444) and indole moieties have also been investigated. ijcea.org In this series, ethyl ester derivatives were active against the rice blast fungus Magnaporthe oryzae, whereas the corresponding carboxylic acid derivatives were not, indicating the importance of the ester group for this specific activity. ijcea.org

Table 3: Antifungal Activity of Indole-2-Carboxylic Acid Analogues

| Compound/Derivative Series | Target Fungi | Activity (MIC) | Reference |

|---|---|---|---|

| 6-Methoxy-1H-indole-2-carboxylic acid (MICA) | Candida albicans | Promising activity, increased when formulated as nanosponge hydrogel | nih.govresearchgate.net |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Trichoderma viride, Aspergillus fumigatus, others | 0.004–0.06 mg/mL | nih.gov |

| Chiral indole analogues | Sclerotinia sclerotiorum, Altenaria solani, Verticillium dahliae, others | MICs ranging from 3.9 to >125 µg/mL | scispace.com |

| Indole-imidazole hybrid ethyl esters | Magnaporthe oryzae | Active, while carboxylic acid analogues were not | ijcea.org |

Antitumor Activity in Cellular Models

The indole-2-carboxylic acid framework is central to the development of novel antitumor agents. researchgate.netnih.gov A series of 1H-indole-2-carboxylic acid derivatives designed to target the 14-3-3η protein have shown potential for treating liver cancer. researchgate.netnih.gov One compound, C11 , displayed potent inhibitory activity against several human liver cancer cell lines, including Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B. researchgate.netnih.gov The study also noted that N-unsubstituted analogues generally exhibited higher antiproliferative activity. researchgate.net

Another class of derivatives, indole-2-carboxylic acid benzylidene-hydrazides, act as potent inducers of apoptosis. researchgate.net These compounds were found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle and were shown to inhibit tubulin polymerization. researchgate.net

Additionally, an indole-2-carboxylic acid dinuclear copper(II) complex (ICA-Cu) has been evaluated for its in vitro cytotoxicity. mdpi.com It demonstrated potent growth-inhibitory activity against the human breast cancer cell lines MDA-MB-231 and MCF-7, causing over 90% inhibition at a 20 µM concentration. mdpi.com The antitumor effects of indole analogues are often attributed to their ability to induce apoptosis and control cell cycle progression. researchgate.netmdpi.com

Table 4: Antitumor Activity of Indole-2-Carboxylic Acid Analogues

| Derivative | Target/Mechanism | Affected Cancer Cell Lines | Key Finding | Reference |

|---|---|---|---|---|

| Compound C11 (1H-indole-2-carboxylic acid derivative) | 14-3-3η protein inhibitor | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver) | Potent inhibitory activity | researchgate.netnih.gov |

| Indole-2-carboxylic acid benzylidene-hydrazides | Tubulin polymerization inhibitor, apoptosis induction | T47D (Breast) | Induces G2/M arrest and apoptosis | researchgate.net |

| Indole-2-carboxylic acid copper complex (ICA-Cu) | Cytotoxicity | MDA-MB-231, MCF-7 (Breast) | >90% inhibition at 20 µM | mdpi.com |

Anti-inflammatory Effects (in vitro)

Indole-2-carboxylic acid derivatives have been investigated for their potential as anti-inflammatory agents through various in vitro models. Hybrid molecules combining indole-2-formamide with benzimidazole[2,1-b]thiazole have been synthesized and tested for their ability to inhibit inflammatory mediators. nih.gov These compounds effectively inhibited the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. nih.gov Studies on indole derivatives have explored their selectivity for COX-1 versus COX-2. chesci.com One study reported a 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole derivative that exhibited significant and selective COX-2 inhibition with an IC₅₀ value of 0.32 µM, while its IC₅₀ for COX-1 was greater than 100 µM. chesci.com

Furthermore, indole derivatives of ursolic acid have been shown to significantly inhibit NO production in LPS-stimulated RAW 264.7 cells. chemrxiv.org These compounds also reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 and key inflammatory enzymes like iNOS and COX-2. chemrxiv.org

Table 5: In Vitro Anti-inflammatory Activity of Indole-2-Carboxylic Acid Analogues

| Derivative Type | In Vitro Model | Mechanism/Effect | Reference |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole hybrids | LPS-stimulated RAW264.7 cells | Inhibited production of NO, IL-6, and TNF-α | nih.gov |

| 1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | Enzyme immunoassay | Selective COX-2 inhibition (IC₅₀ = 0.32 µM) | chesci.com |

| Indole derivatives of ursolic acid | LPS-stimulated RAW 264.7 cells | Inhibited NO, TNF-α, IL-6; reduced iNOS and COX-2 expression | chemrxiv.org |

Cellular Kinase Inhibition (e.g., Checkpoint Kinase 2)

A specific derivative of indole-2-carboxylic acid has been identified as a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a crucial enzyme in the DNA damage response pathway. nih.govnih.govconsensus.app The compound, PV1019 (7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide), is a selective submicromolar inhibitor of Chk2 in vitro. nih.govresearchgate.net

Structural and biochemical studies have confirmed that PV1019 acts as a competitive inhibitor with respect to ATP, binding in the ATP-binding pocket of the Chk2 enzyme. nih.govnih.gov In cellular assays, PV1019 was shown to inhibit the autophosphorylation of Chk2, which is a marker of its activation in response to DNA damage. nih.govresearchgate.net By inhibiting Chk2, PV1019 demonstrates the potential to act as a chemosensitization and radiosensitization agent, showing synergistic antiproliferative activity when combined with topotecan, camptothecin, and radiation in human tumor cell lines. nih.govconsensus.app

Table 6: Chk2 Inhibition by an Indole-2-Carboxylic Acid Analogue

| Compound | Target Kinase | Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|---|

| PV1019 | Checkpoint Kinase 2 (Chk2) | Selective, submicromolar, ATP-competitive inhibitor | Inhibits Chk2 autophosphorylation; sensitizes tumor cells to chemotherapy and radiation | nih.govnih.govconsensus.appresearchgate.net |

Glycine-Binding Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, possesses a unique allosteric binding site for the amino acid glycine (B1666218). acs.orgnih.gov Activation of this glycine site is a prerequisite for the glutamate-mediated opening of the receptor's ion channel. nih.gov Consequently, antagonists that block this site are of significant interest for their potential neuroprotective effects in conditions associated with glutamate (B1630785) excitotoxicity, such as stroke and epilepsy. nih.govnih.gov

The parent compound, indole-2-carboxylic acid, has been identified as a competitive antagonist at the glycine-binding site of the NMDA receptor. nih.gov It specifically inhibits the potentiation of the NMDA-gated current by glycine. nih.gov In environments with low glycine concentrations, indole-2-carboxylic acid can completely block the NMDA response, highlighting the essential role of glycine in receptor activation. nih.gov

Building on this foundational knowledge, numerous derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their potency and selectivity as glycine site antagonists. nih.govnih.gov Research has shown that substitutions on the indole ring can significantly influence the binding affinity and in vivo activity. For instance, certain tricyclic indole-2-carboxylic acid derivatives have demonstrated high affinity for the NMDA-glycine binding site. nih.govnih.gov One such derivative, SM-31900, was identified as a highly potent and selective glycine antagonist both in vitro and in vivo. nih.gov Similarly, the introduction of chloro substituents at the 4 and 6 positions has been shown to enhance binding and selectivity. acs.org

Despite the extensive research into this class of compounds, detailed studies focusing specifically on the 4-ethyl derivative are not readily found in the reviewed scientific literature. Therefore, no specific data tables on the glycine-binding site antagonism of this compound can be presented. The potential activity of this specific compound would need to be determined through dedicated in vitro binding assays and electrophysiological studies.

Computational and Theoretical Approaches in Research on 4 Ethyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. espublisher.com This method is widely used to predict the interaction between a small molecule ligand and its protein target. In the context of 4-ethyl-1H-indole-2-carboxylic acid and its derivatives, molecular docking studies are crucial for identifying potential biological targets and elucidating the molecular basis of their activity.

For instance, derivatives of the parent indole-2-carboxylic acid scaffold have been investigated as inhibitors of various enzymes. espublisher.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the indole (B1671886) core, the carboxylic acid group, and the amino acid residues within the active site of a target protein. researchgate.netmdpi.com The ethyl group at the 4-position can influence these interactions by introducing steric bulk and modifying the electronic properties of the indole ring, potentially leading to altered binding affinities and selectivities.

A common application of molecular docking is in virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific target. mdpi.comnih.gov This approach has been successfully used to identify novel inhibitors based on the indole-2-carboxylic acid scaffold for targets like HIV-1 integrase. mdpi.comnih.gov In such studies, the indole-2-carboxylic acid core often acts as a key pharmacophore, with the carboxylic acid group chelating essential metal ions in the enzyme's active site. mdpi.comrsc.org The substituents on the indole ring, such as the 4-ethyl group, can then be modified to optimize interactions with surrounding hydrophobic pockets, thereby enhancing inhibitory potency. mdpi.com

The results of molecular docking are often quantified by a scoring function that estimates the binding free energy. A lower binding energy generally indicates a more stable complex and a potentially more potent inhibitor. nih.gov These computational predictions, however, must be validated by experimental assays to confirm the biological activity. espublisher.com

Table 1: Examples of Molecular Docking Studies on Indole-2-Carboxylic Acid Derivatives

| Derivative Class | Target Protein | Key Findings from Docking |

| Indole-2-carboxamides | Epidermal Growth Factor Receptor (EGFR) | Unsubstituted derivatives may lack key interactions, while certain substitutions can lead to dual inhibition of EGFR and BRAFV600E. mdpi.com |

| 6-Acetamido-indole-2-carboxylic acids | Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) | Predicted binding modes provide insights for optimizing dual inhibitors. nih.gov |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | The indole core and C2 carboxyl group chelate Mg2+ ions; modifications at C3 and C6 can enhance interactions. mdpi.comrsc.org |

| 3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid derivatives | GPR17 | Docking into a homology model helped rationalize structure-activity relationships. researchgate.net |

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic structure and properties of molecules like this compound. bohrium.comresearchgate.net These methods can be used to calculate a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties like orbital energies and charge distributions. researchgate.netijrar.org

DFT has been employed to study the molecular geometry of indole-2-carboxylic acid and its derivatives. researchgate.net For the parent compound, calculations have shown good agreement between the computed and experimentally determined bond lengths and angles. researchgate.net Similar calculations for this compound would provide insights into how the ethyl substituent affects the planarity of the indole ring and the orientation of the carboxylic acid group.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters derived from quantum chemical calculations. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For ethyl indole-2-carboxylate (B1230498), a related compound, the HOMO-LUMO gap has been calculated to understand its charge transfer characteristics. ijrar.org Such analyses for this compound would be valuable in predicting its reactivity and potential as an electronic material.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions. ijrar.org For ethyl indole-2-carboxylate, NBO analysis has been used to explain the charge delocalization within the molecule. ijrar.org This type of analysis for this compound would reveal the electronic effects of the ethyl group on the indole ring and the carboxylic acid moiety.

Table 2: Calculated Molecular Properties of Indole-2-Carboxylic Acid (ID2CA) using DFT

| Property | Gas Phase | DMSO | Methanol (B129727) | Water |

| Bond Lengths (Å) | ||||

| C-C (ring) | 1.376 - 1.460 researchgate.net | 1.3797 - 1.46 researchgate.net | 1.379 - 1.46 researchgate.net | 1.379 (C-C) researchgate.net |

| SCF Energy (Hartrees) | -552.554 researchgate.net | -552.560 researchgate.net | -552.560 researchgate.net | -552.560 researchgate.net |

Conformational Analysis and Energetic Profiling

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure or conformation. Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For a flexible molecule like this compound, which has rotatable bonds in the ethyl and carboxylic acid groups, understanding its conformational landscape is crucial.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. bohrium.com For instance, studies on 5-halo-1H-indole-2-carboxylic acids have investigated different possible dimeric structures using quantum chemistry methods to determine the most stable arrangements in the gas phase. bohrium.com A similar approach for this compound would involve rotating the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the indole ring to generate a potential energy surface.

The results of such an analysis would reveal the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule might interact with a biological target, as the binding conformation may not necessarily be the lowest energy conformation in solution. nih.gov Furthermore, the conformational preferences can influence the molecule's crystal packing and solid-state properties. For example, studies on 5-methoxy-1H-indole-2-carboxylic acid have shown how different conformations can lead to the formation of different polymorphs with distinct crystal structures and hydrogen bonding patterns. mdpi.com

Structure-Based Drug Design Principles Applied to Indole-2-Carboxylic Acid Scaffolds

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. mdpi.comrsc.org The indole-2-carboxylic acid scaffold has proven to be a versatile starting point for the SBDD of inhibitors for various targets. nih.govmdpi.commdpi.com

A key principle of SBDD is the identification of a "scaffold" that provides the core binding interactions with the target. mdpi.comrsc.org For many metalloenzymes, the indole-2-carboxylic acid moiety acts as a metal-chelating pharmacophore. mdpi.comrsc.org For instance, in the design of HIV-1 integrase inhibitors, the indole core and the C2 carboxyl group were found to chelate two magnesium ions within the active site. mdpi.comrsc.org

Once a scaffold is identified, SBDD involves modifying its peripheral substituents to enhance binding affinity and selectivity. mdpi.com In the case of this compound, the ethyl group at the 4-position and other potential substitution sites on the indole ring can be systematically modified. Computational modeling can predict how these modifications will affect the interaction with the target protein. For example, adding a long branch to the C3 position of the indole core in a series of HIV-1 integrase inhibitors improved interactions with a hydrophobic cavity near the active site, leading to increased potency. mdpi.comnih.gov Similarly, introducing halogenated benzene (B151609) rings at the C6 position was shown to enhance π-π stacking interactions with viral DNA. rsc.org

This iterative process of computational design, chemical synthesis, and biological evaluation is a hallmark of modern drug discovery and has been successfully applied to the indole-2-carboxylic acid scaffold to develop potent and selective inhibitors. nih.govmdpi.com

Future Research Directions and Unexplored Potential of 4 Ethyl 1h Indole 2 Carboxylic Acid As a Chemical Entity

Development of Novel and Green Synthetic Routes for Functionalized Analogues

The future of synthesizing analogues of 4-ethyl-1H-indole-2-carboxylic acid lies in the development of more efficient, sustainable, and versatile chemical methods. Traditional indole (B1671886) syntheses, while foundational, often require harsh conditions and can be limited in scope. Modern organic synthesis offers a toolkit of innovative strategies to overcome these limitations.

A primary focus will be on the application of C-H activation and functionalization reactions . These powerful techniques allow for the direct modification of the indole core without the need for pre-installed functional groups, leading to more atom-economical and streamlined synthetic sequences. The ability to selectively introduce a wide range of substituents at various positions on the indole ring will be crucial for generating diverse chemical libraries for biological screening.

Furthermore, the principles of green chemistry will be paramount. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity under mild, aqueous conditions. The development of continuous flow synthesis methods will also be important for improving the safety, scalability, and efficiency of producing these compounds. The combination of these approaches will enable the creation of a broad spectrum of functionalized this compound analogues for further investigation.

Identification of New In Vitro Biological Targets and Pathways

A critical step in unlocking the therapeutic potential of this compound is the identification of its molecular targets and the biological pathways it modulates. High-throughput screening (HTS) of this compound and its derivatives against a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors, will be a key starting point.

Beyond traditional HTS, advanced techniques such as chemoproteomics and activity-based protein profiling (ABPP) offer an unbiased approach to target identification. By creating chemical probes derived from the this compound scaffold, researchers can directly identify the proteins that the compound binds to within a complex biological system, such as a cell lysate.

Complementary to target-based approaches, phenotypic screening can reveal the effects of the compound on cellular functions and disease models. Subsequent "omics" studies, such as transcriptomics and proteomics, can then be employed to deconvolute the mechanism of action by identifying the downstream changes in gene and protein expression.

| Potential Biological Targets | Methodologies for Identification |

| G-Protein Coupled Receptors (GPCRs) | High-Throughput Screening (HTS), Radioligand Binding Assays |

| Kinases | Kinase Activity Assays, Chemoproteomics |

| Ion Channels | Electrophysiology, HTS |

| Nuclear Receptors | Reporter Gene Assays, HTS |

Rational Design of Highly Selective and Potent Derivatives

Once a validated biological target is identified, the focus will shift to the rational design of derivatives of this compound with enhanced potency and selectivity. Structure-activity relationship (SAR) studies will be fundamental in this endeavor. By systematically modifying the substituents on the indole ring and evaluating the impact on biological activity, researchers can build a comprehensive understanding of the key structural features required for optimal target engagement.

Computational modeling and molecular docking will be indispensable tools in this process. These methods allow for the visualization of how the compound binds to its target at the atomic level, providing insights that can guide the design of new analogues with improved binding affinity. For instance, understanding the size and nature of the binding pocket can inform the choice of substituents to introduce on the indole scaffold.

Fragment-based drug discovery (FBDD) offers an alternative and powerful strategy. In this approach, small molecular fragments are screened for weak binding to the target. Hits can then be grown or linked together to generate more potent lead compounds. The this compound core can itself be considered a starting fragment for further elaboration.

| Drug Design Strategies | Description |

| Structure-Activity Relationship (SAR) | Systematic modification of a compound's structure to assess the effect on its biological activity. |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. |

| Fragment-Based Drug Discovery (FBDD) | A method that starts by identifying small chemical fragments that bind weakly to a biological target, and then growing or combining them to produce a lead compound. |

Advanced Mechanistic Characterization of Complex Biological Interactions

A thorough understanding of the molecular mechanism of action is crucial for the successful development of any new therapeutic agent. For this compound and its derivatives, a suite of advanced biophysical and biochemical techniques will be employed to characterize their interactions with their biological targets.

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide precise measurements of binding affinity and thermodynamics, offering a quantitative understanding of the drug-target interaction. X-ray crystallography and cryo-electron microscopy (cryo-EM) can yield high-resolution three-dimensional structures of the compound bound to its target, revealing the specific atomic contacts that mediate binding.

In a cellular context, advanced imaging techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the effects of the compound on protein-protein interactions and cellular signaling pathways in real-time.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for indole scaffolds. These computational tools can analyze vast datasets of chemical structures and biological activities to identify subtle patterns and make predictions that can guide experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) models built using machine learning algorithms can predict the biological activity of novel indole derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates. Generative AI models can be trained on existing libraries of active compounds to design entirely new indole-based molecules with optimized properties.

Furthermore, AI and ML can be applied to the analysis of complex biological data from "omics" experiments to identify novel drug targets and to elucidate the mechanisms of action of bioactive compounds. The application of these powerful computational approaches will undoubtedly accelerate the discovery and development of new drugs based on the this compound scaffold.

| AI/ML Applications in Drug Discovery | Description |

| Quantitative Structure-Activity Relationship (QSAR) | The use of statistical and machine learning methods to model the relationship between the chemical structure of a compound and its biological activity. |

| Generative Models | AI models that can generate new data, such as novel molecular structures with desired properties. |

| Target Identification | The use of AI to analyze biological data and identify new potential drug targets. |

| ADMET Prediction | The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties using computational models. |

Q & A

Q. What are the standard synthetic routes for preparing 4-ethyl-1H-indole-2-carboxylic acid, and what key reaction conditions influence yield and purity?

The synthesis typically involves functionalizing the indole scaffold. For example, ethyl 4-cyano-1H-indole-2-carboxylate derivatives are synthesized via condensation reactions under controlled temperatures (e.g., reflux in acetic acid) and catalysts like sodium acetate . Reaction parameters such as solvent choice (e.g., dimethylformamide or ethanol), pH control, and purification via recrystallization (using DMF/acetic acid mixtures) are critical for optimizing yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying substituent positions (e.g., ethyl and carboxylic acid groups). Key NMR signals include aromatic proton resonances (δ 6.8–7.5 ppm) and carboxylic acid protons (broad signal near δ 12–13 ppm). Mass spectrometry (MS) provides molecular weight confirmation (e.g., [M+H]+ peak at m/z 204.1 for C₁₁H₁₁NO₂) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

While specific stability data for this compound is limited, indole derivatives generally require storage in airtight containers under inert atmospheres (e.g., nitrogen) at 2–8°C. Exposure to moisture, light, or oxidizing agents should be avoided .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Use PPE including nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 filters) is advised if airborne particulates form. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and what parameters are critical for accurate simulations?

Density Functional Theory (DFT) models, such as the Colle-Salvetti correlation-energy formula, can calculate electron density distributions and frontier molecular orbitals (HOMO/LUMO). Key parameters include basis set selection (e.g., 6-31G*) and solvent effects (via COSMO model) to simulate reactivity in biological environments .

Q. What experimental strategies can elucidate the reaction mechanisms involving this compound in amidation or coupling reactions?

Amidation reactions require coupling agents like EDC/HOBt to activate the carboxylic acid group. Mechanistic studies using kinetic isotope effects (KIEs) or trapping intermediates (e.g., via LC-MS) can identify rate-determining steps. Solvent polarity and temperature effects on transition states should be analyzed .

Q. How should researchers address discrepancies in reported physical-chemical properties (e.g., solubility, melting point) of this compound across literature sources?

Cross-validate data using orthogonal methods: differential scanning calorimetry (DSC) for melting points and shake-flask/HPLC for solubility. Compare results with structurally similar compounds (e.g., 4-methyl-1H-indole-2-carboxylic acid, mp 184–187°C) to identify outliers .

Q. What in vitro methodologies are appropriate for evaluating the biological activity of this compound derivatives?

Use cell-based assays (e.g., MTT for cytotoxicity) and target-specific screens (e.g., kinase inhibition). For antiviral studies, plaque reduction assays in Vero cells with EC₅₀ calculations are standard. Molecular docking against viral protease structures (e.g., SARS-CoV-2 M<sup>pro</sup>) can prioritize compounds for testing .

Data Contradiction and Validation

Q. How can researchers resolve conflicting data on the reactivity of this compound in Friedel-Crafts acylations?

Contradictions may arise from substituent electronic effects. Compare reaction outcomes with control substrates (e.g., ethyl indole-2-carboxylate) under identical conditions (e.g., AlCl₃ catalyst in dichloromethane). Monitor acylation sites via NOESY NMR or X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.